![molecular formula C20H25NO B14667120 Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- CAS No. 37599-76-1](/img/structure/B14667120.png)
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- is an organic compound with the molecular formula C20H25NO2 It is a derivative of benzenamine, featuring an ethyl group at the 4-position and a pentyloxy group attached to a phenylmethylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- typically involves the reaction of 4-ethylbenzenamine with 4-(pentyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Similar structure but with a methoxy group instead of a pentyloxy group.
Benzenamine, 4-phenoxy-: Features a phenoxy group instead of a pentyloxy group.
Benzenamine, 4-octyl-N-(4-octylphenyl)-: Contains octyl groups instead of ethyl and pentyloxy groups.
Uniqueness
Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]- is unique due to the presence of both an ethyl group and a pentyloxy group, which can influence its chemical reactivity and interactions with biological targets. This combination of substituents may confer distinct properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
37599-76-1 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-1-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25NO/c1-3-5-6-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(4-2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 |
Clé InChI |
JXNHYGJCFLBKHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)
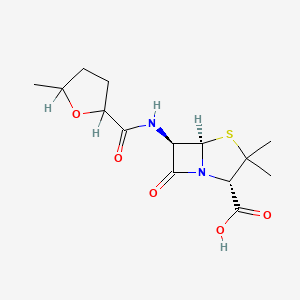
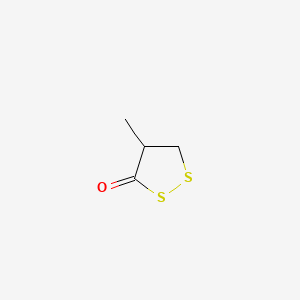
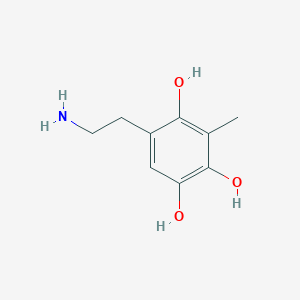
![N-[2-(4-Chlorophenoxy)ethyl]-N-phenylacetamide](/img/structure/B14667080.png)
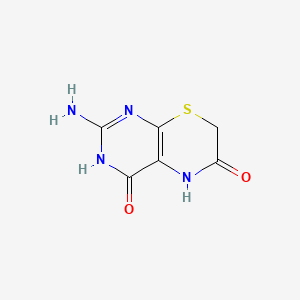
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
![1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene](/img/structure/B14667102.png)
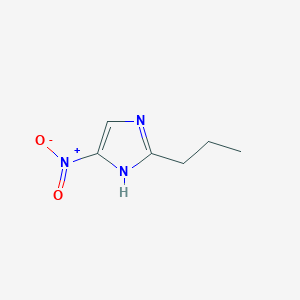
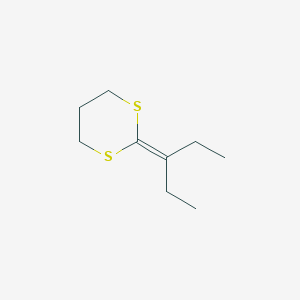
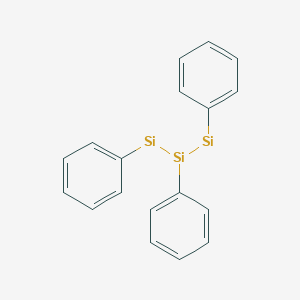

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)
